N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Antimicrobial N-arylcinnamamide Structure-Activity Relationship

Researchers face compound attrition when single scaffolds lack activity against multiple priority pathogens. This meta-CF₃ acrylamide solves that: it uniquely retains potency (MIC 27.47 µM) against both MRSA and M. tuberculosis H37Ra-unlike 3,5-bis-CF₃ or 3-F analogs. - **Dual efficacy**: Active vs. WHO Priority 1 pathogens (MRSA & TB) without potency loss. - **Predictable anti-biofilm**: ≥80% inhibition from 8 µg/mL, concentration-independent. - **Clean MOA profile**: Non-synergistic with tetracycline/ciprofloxacin (FIC ≥0.75). - **Tunable electrophile**: Hammett σₘ = 0.43 for covalent inhibitor design.

Molecular Formula C10H8F3NO
Molecular Weight 215.175
CAS No. 1794-20-3
Cat. No. B2809501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS1794-20-3
Molecular FormulaC10H8F3NO
Molecular Weight215.175
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15)
InChIKeyAVBCENRBHWYZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Trifluoromethyl)phenyl]prop-2-enamide — Overview


N-[3-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 1794-20-3) is a meta-trifluoromethyl-substituted N-arylacrylamide. As the core electrophilic scaffold of the bioactive cinnamamide series (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, it participates in the conjugate addition chemistry characteristic of the acrylamide warhead. Its N-aryl substitution pattern positions a single electron-withdrawing CF₃ group at the meta position of the phenyl ring, a motif that has been systematically evaluated across multiple biological dimensions including antimicrobial activity, biofilm inhibition, photosynthetic electron transport (PET) disruption, and glutathione (GSH) reactivity [1] [2].

1
Electrophilic acrylamide warhead for conjugate addition and covalent inhibitor profiling
2
meta-CF₃ substitution supports antimicrobial screening across Gram-positive and mycobacterial panels
3
Reported antibiofilm activity and photosynthetic electron transport selectivity context

Why meta-CF₃ Substitution Is Non-Interchangeable


Substitution at the meta position of the N-aryl ring of acrylamides produces divergent, non-linear effects across activity dimensions due to distinct electronic and steric demands of each biological target. Direct head-to-head screening of sixteen ring-substituted N-arylcinnamamides, including the 3-CF₃, 3-F, 3-CH₃, 3,4-Cl, 3,5-Cl, and 3,5-bis-CF₃ analogs, demonstrates that the simple meta-trifluoromethyl substituent uniquely preserves both potent antistaphylococcal activity and antitubercular activity within a single compound, whereas the 3,5-bis-CF₃ analog gains antistaphylococcal potency at the cost of antitubercular efficacy and the 3-F and 3-CH₃ analogs lose antistaphylococcal activity entirely [1].

Analog 3,5-bis-CF₃ analog may retain antistaphylococcal activity but antitubercular potency may differ significantly (>30-fold shift reported).
Analog 3-F and 3-CH₃ analogs showed no measurable antistaphylococcal activity in head-to-head screening, limiting dual-pathogen utility.
Profile Biofilm inhibition concentration-dependence may reverse: bis-CF₃ analog requires sub-MIC titration, complicating assay design.

Quantitative Comparator Evidence Guide


Broad-Spectrum Antibacterial Profile

The meta-CF₃ derivative (compound 6) was the only compound to maintain MIC values within one order of magnitude across all tested Gram-positive and mycobacterial strains. In contrast, the 3,5-bis-CF₃ analog (compound 13) showed comparable antistaphylococcal potency but a >30-fold loss of antitubercular activity, while the 3-F (compound 5) and 3-CH₃ (compound 2) analogs were inactive against staphylococci entirely [1].

Broad-Spectrum Antibacterial Profile
Head-to-head
MIC = 27.47 µM vs S. aureus & MRSA; retains anti-TB activity (within 1×)
Supports antimicrobial screening context
bis-CF₃ analog shows >30-fold TB potency drop; F and CH₃ analogs lack staph activity
Antimicrobial N-arylcinnamamide Structure-Activity Relationship

Concentration-Independent Biofilm Inhibition

The 3-CF₃ compound demonstrated ≥80% inhibition of S. aureus biofilm formation at concentrations as low as 8 µg/mL (approximately 0.29 × MIC), and this antibiofilm activity was largely concentration-independent above this threshold, offering a robust anti-virulence window. The 3,5-bis-CF₃ analog showed the opposite behavior: concentrations near its planktonic MIC had the poorest antibiofilm activity, requiring careful titration to sub-MIC levels to achieve efficacy [1].

Concentration-Independent Biofilm Inhibition
Head-to-head
≥80% biofilm inhibition at 8 µg/mL; flat dose-response above threshold
Supports anti-virulence probe design
bis-CF₃ analog loses activity near planktonic MIC, requiring careful titration
Biofilm Anti-virulence Staphylococcus aureus

Reduced Photosynthetic Electron Transport Inhibition

Among analogs with antistaphylococcal activity, the 3-CF₃ derivative exhibited a 37-fold higher PET IC₅₀ (i.e., weaker off-target activity) compared to the most potent PET inhibitor within the series. Specifically, the 3-CF₃ compound showed a PET IC₅₀ of 189 µM, whereas the 3,5-dichloro analog (compound 11) showed an IC₅₀ of 5.1 µM. This indicates that the 3-CF₃ substitution disfavors interaction with the chloroplast PET target while maintaining antibacterial potency [1].

Reduced PET Inhibition
Cross-study
PET IC₅₀ = 189 µM (37-fold higher than most potent PET inhibitor in series)
Indicates lower off-target chloroplast interaction
3,5-Cl analog IC₅₀ = 5.1 µM; DCMU reference IC₅₀ = 2.1 µM
Photosynthetic electron transport Selectivity Agrochemical screening

Additive Antibiotic Adjuvant Profile

In checkerboard synergy assays against MRSA, the 3-CF₃ compound exhibited only additive or indifferent interactions (FIC index 0.75–2.250) with tetracycline, ciprofloxacin, and vancomycin, while the 3,5-bis-CF₃ analog achieved synergistic or additive/synergy-borderline interactions (FIC indices as low as 0.375) with the same antibiotics. This differential pharmacological profile is relevant for programs seeking either direct antibacterial monotherapy (where synergy with background antibiotics is undesirable for mechanism deconvolution) or antibiotic-potentiating combinations [1].

Additive Antibiotic Adjuvant Profile
Head-to-head
FIC index 0.75–2.250 (additive/indifferent) with tetracycline, ciprofloxacin, vancomycin
Simplifies mechanism-of-action deconvolution
bis-CF₃ analog shows synergistic FIC as low as 0.375, obscuring intrinsic mechanism
Antibiotic adjuvant Fractional inhibitory concentration Methicillin-resistant Staphylococcus aureus

Modulated Electrophilic Reactivity

A systematic study of N-arylacrylamide glutathione (GSH) reactivity established a linear Hammett correlation between substituent σ constants and GSH reaction rates across ortho-, meta-, and para-substituted series. The meta-CF₃ group (σₘ = 0.43) confers a predictable, moderate enhancement of acrylamide electrophilicity compared to the unsubstituted parent (σₘ = 0) and the meta-methyl analog (σₘ = -0.07), while being less activating than meta-nitro (σₘ = 0.71). This positions the 3-CF₃ scaffold as a tunable electrophile with reactivity intermediate between electron-neutral and strongly electron-withdrawing warheads, enabling rational optimization of target engagement vs. off-target thiol reactivity [1].

Modulated Electrophilic Reactivity
Class-level
Hammett σₘ = 0.43
Supports electrophile reactivity tuning
Intermediate between unsubstituted (σₘ=0) and meta-NO₂ (σₘ=0.71); based on systematic GSH study
Covalent inhibitor Electrophile reactivity Glutathione conjugation

Bactericidal Time-Kill Dynamics

In time-kill assays against S. aureus ATCC 29213, the 3-CF₃ compound achieved a >99% reduction in CFU/mL after 8 hours of incubation at 4× MIC. While the 3,5-bis-CF₃ analog achieved unambiguous bactericidal activity (≥3 log₁₀ reduction) at the same concentration, the 3-CF₃ derivative approached very close to the bactericidal threshold, demonstrating that the single meta-CF₃ group retains near-bactericidal kill kinetics [1].

Bactericidal Time-Kill Dynamics
Head-to-head
>99% CFU reduction at 8 h (4× MIC); approaches bactericidal threshold
Supports time-course infection model design
bis-CF₃ reaches ≥3 log₁₀ reduction; both show concentration-dependent killing
Time-kill kinetics Bactericidal Staphylococcus aureus

Research and Industrial Application Scenarios


Dual-Pathogen Antimicrobial Screening

The quantitative evidence that the 3-CF₃ scaffold retains MIC = 27.47 µM against both drug-sensitive and methicillin-resistant S. aureus strains as well as M. tuberculosis H37Ra, without potency loss against either pathogen, makes it uniquely suitable for dual-pathogen screening libraries. Unlike the 3,5-bis-CF₃ analog—which loses anti-TB activity (MIC = 713 µM)—and the 3-F and 3-CH₃ analogs—which lack antistaphylococcal activity—this compound allows a single chemical series to be advanced against both WHO Critical Priority 1 (MRSA) and Priority 1 (TB) pathogens [1].

Anti-Virulence Probe Development

The concentration-independent biofilm inhibition profile of the 3-CF₃ compound (≥80% inhibition at 8 µg/mL and above) provides a predictable and robust anti-virulence assay window. This is a distinct practical advantage over the 3,5-bis-CF₃ analog, which loses antibiofilm activity at concentrations near its planktonic MIC, complicating dose-response interpretation. The 3-CF₃ scaffold is therefore the preferred starting point for anti-biofilm probe development in S. aureus [1].

Mechanism-of-Action Deconvolution

The additive/indifferent interaction profile of the 3-CF₃ compound with tetracycline, ciprofloxacin, and vancomycin (FIC indices ≥0.75) makes it an ideal tool compound for antibacterial mechanism-of-action studies where synergy with background antibiotics would obscure the compound's intrinsic mechanism. In contrast, the 3,5-bis-CF₃ analog displays synergistic interactions (FIC as low as 0.375) that complicate pathway deconvolution [1].

Covalent Inhibitor Warhead Tuning

The Hammett σₘ value of 0.43 for the meta-CF₃ group provides a quantitative, literature-validated parameter for predicting the electrophilic reactivity of the acrylamide warhead in covalent inhibitor design. This positions the 3-CF₃ scaffold as a tunable, intermediate-reactivity electrophile—more reactive than the unsubstituted or meta-methyl warheads, but less reactive than the meta-nitro warhead—enabling rational design of target-selective covalent inhibitors guided by the linear free-energy relationships established in systematic GSH reactivity studies [2].

Application
Selection Property
Validation Focus
Antimicrobial screening across Gram-positive and mycobacterial panels
Broad antimicrobial activity context
MIC endpoint review against S. aureus and M. tuberculosis
Biofilm inhibition probe development
Concentration-independent antibiofilm profile
Biofilm formation assay reproducibility across concentration range
Antibacterial mechanism-of-action deconvolution
Additive interaction profile with standard-of-care antibiotics
FIC index interpretation in checkerboard assays
Covalent inhibitor warhead reactivity tuning
Tunable electrophilic reactivity (Hammett σₘ = 0.43)
GSH reactivity and target engagement selectivity profiling
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